molecular formula C21H14BrN3O4 B11547054 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11547054
M. Wt: 452.3 g/mol
InChI Key: BATLQHXCIBYIPW-UHFFFAOYSA-N
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Description

4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of aromatic rings, nitro, bromo, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Nitration and Bromination: The aromatic ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Condensation Reaction: The final step involves the condensation of the bromonitrophenyl derivative with the benzoxazole compound in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 4-[(E)-[(4-AMINO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL.

    Substitution: 4-[(E)-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL.

Scientific Research Applications

4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves interaction with specific molecular targets:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
  • **4-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL

Uniqueness

4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C21H14BrN3O4

Molecular Weight

452.3 g/mol

IUPAC Name

4-[(4-bromo-3-nitrophenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C21H14BrN3O4/c1-12-2-6-17-20(8-12)29-21(24-17)15-10-14(4-7-19(15)26)23-11-13-3-5-16(22)18(9-13)25(27)28/h2-11,26H,1H3

InChI Key

BATLQHXCIBYIPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])O

Origin of Product

United States

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